N,N-dicyclohexyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine
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Overview
Description
N,N-dicyclohexyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine is a complex organic compound with the molecular formula C29H36NO2P and a molecular weight of 461.58 g/mol . This compound is known for its unique structure, which includes a dioxaphosphocin ring fused with an indeno moiety, making it a valuable ligand in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dicyclohexyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine typically involves the following steps:
Formation of the Indeno Moiety: The indeno structure is synthesized through a series of cyclization reactions.
Introduction of the Dioxaphosphocin Ring: The dioxaphosphocin ring is introduced via a phosphorus-based reagent under controlled conditions.
Cyclohexyl Substitution: The final step involves the substitution of cyclohexyl groups to the nitrogen atom, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N-dicyclohexyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.
Substitution: Nucleophiles like amines or alcohols, and mild heating.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different chemical processes .
Scientific Research Applications
N,N-dicyclohexyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis, providing high enantioselectivity and yield.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-dicyclohexyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine involves its role as a chiral ligand. It facilitates enantioselective synthesis by coordinating with metal centers, thereby influencing the stereochemistry of the reaction products. The molecular targets include various metal ions, and the pathways involved are primarily related to catalytic cycles in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
N,N-dicyclohexylphosphinous amide: Another chiral ligand with similar applications in asymmetric synthesis.
N,N-dicyclohexylphosphinous ester: Used in similar catalytic processes but with different reactivity profiles.
N,N-dicyclohexylphosphinous oxide: Known for its stability and use in various chemical reactions.
Uniqueness
Properties
IUPAC Name |
N,N-dicyclohexyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36NO2P/c1-3-11-23(12-4-1)30(24-13-5-2-6-14-24)33-31-25-15-7-9-21-17-19-29(27(21)25)20-18-22-10-8-16-26(32-33)28(22)29/h7-10,15-16,23-24H,1-6,11-14,17-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKMEVOKXOBYBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36NO2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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